molecular formula C12H18N2O4S B14837358 N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide

Katalognummer: B14837358
Molekulargewicht: 286.35 g/mol
InChI-Schlüssel: ZFOFXJCLRUSGFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of a cyclopropoxy and isopropoxy group attached to a pyridine ring, along with a methanesulfonamide group. It is known for its high purity, typically greater than 98% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The exact mechanism of action for N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy and isopropoxy groups may play a role in binding to these targets, while the methanesulfonamide group could influence the compound’s solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives with various substituents. Examples include:

Uniqueness

N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring, which may confer distinct chemical and biological properties compared to other pyridine derivatives.

Eigenschaften

Molekularformel

C12H18N2O4S

Molekulargewicht

286.35 g/mol

IUPAC-Name

N-(5-cyclopropyloxy-4-propan-2-yloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-8(2)17-12-10(14-19(3,15)16)6-13-7-11(12)18-9-4-5-9/h6-9,14H,4-5H2,1-3H3

InChI-Schlüssel

ZFOFXJCLRUSGFU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.